Superior Inhibition of MCL Cell Viability vs. Duvelisib and Idelalisib
KA2237 demonstrates greater potency in reducing cell viability of mantle cell lymphoma (MCL) cell lines compared to the clinical PI3K inhibitors duvelisib (IPI-145, a PI3K-δ/γ inhibitor) and idelalisib (CAL-101, a PI3K-δ inhibitor) [1]. This direct comparison quantifies the enhanced anti-proliferative effect of the dual β/δ inhibition profile in a hematological malignancy model.
| Evidence Dimension | Inhibition of cell viability in MCL cell lines |
|---|---|
| Target Compound Data | KA2237 achieved greater inhibition of cell viability than duvelisib and idelalisib. |
| Comparator Or Baseline | Duvelisib and idelalisib (specific quantitative data for comparators not provided in abstract; relative performance described) |
| Quantified Difference | Not quantified in abstract; direction of effect (greater inhibition) is clearly stated. |
| Conditions | In vitro study using MCL cell lines (ibrutinib-sensitive Mino, Jeko-1, Rec-1; ibrutinib-resistant Z-138, Maver-1, Jeko-R). |
Why This Matters
For researchers selecting a PI3K inhibitor for MCL models, KA2237 may offer superior in vitro tumor cell suppression compared to clinically used PI3Kδ and PI3Kδ/γ inhibitors, potentially reducing required concentrations or improving experimental outcomes.
- [1] Li L, et al. Pre-Clinical Evaluation of the PI3K-p110β/δ Inhibitor KA2237 in Mantle Cell Lymphoma. Blood. 2016;128(22):1837. View Source
